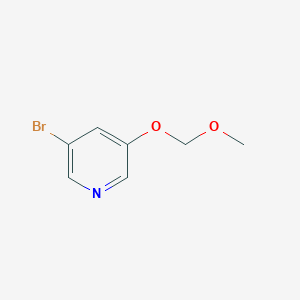
3-Bromo-5-(methoxymethoxy)pyridine
説明
3-Bromo-5-(methoxymethoxy)pyridine is a chemical compound with the CAS Number: 1346556-39-5 . It has a molecular weight of 218.05 and its IUPAC name is 3-bromo-5-(methoxymethoxy)pyridine . It is stored at a temperature of 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(methoxymethoxy)pyridine is1S/C7H8BrNO2/c1-10-5-11-7-2-6 (8)3-9-4-7/h2-4H,5H2,1H3 . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
3-Bromo-5-(methoxymethoxy)pyridine is a liquid at room temperature . The compound is stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Chemical Applications
Bromo-substituted pyridines are crucial intermediates in organic synthesis, offering pathways to complex molecules through selective functionalization and coupling reactions. For example, the synthesis of acyclic pyridine C-nucleosides involved bromo-substituted pyridines as key intermediates, showcasing their utility in nucleoside analog synthesis. These compounds were evaluated against tumor-cell lines and various viruses, although no marked biological activity was found (Hemel et al., 1994).
Additionally, the application of selective palladium-mediated functionalization of pyridine derivatives in the total synthesis of natural alkaloids such as variolin B highlights the significance of bromo-substituted pyridines in medicinal chemistry and drug synthesis (Baeza et al., 2010).
Material Science and Photophysical Properties
In material science, bromo-substituted pyridines are used to synthesize novel materials with unique photophysical properties. For instance, zinc(II) phthalocyanines with new benzenesulfonamide derivative substituents, synthesized using bromo-substituted pyridines, were investigated for their spectroscopic, photophysical, and photochemical properties, showing potential for photocatalytic applications (Öncül et al., 2021).
Molecular Modeling and Biological Activity
Bromo-substituted pyridines also play a role in molecular modeling and the evaluation of biological activities. For example, novel pyridine-based derivatives were synthesized via Suzuki cross-coupling reactions, and their structures were explored using density functional theory (DFT) studies. These compounds were assessed for anti-thrombolytic, biofilm inhibition, and haemolytic activities, with some showing promising results (Ahmad et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , suggesting measures to prevent exposure and procedures to follow in case of contact.
特性
IUPAC Name |
3-bromo-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKGEVQIVVNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methoxymethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



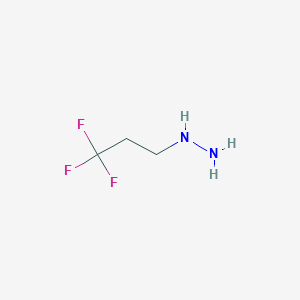
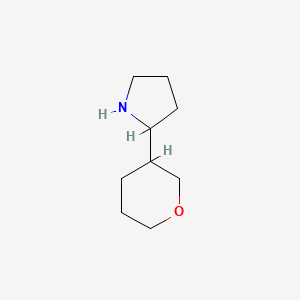
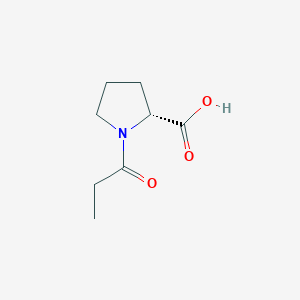
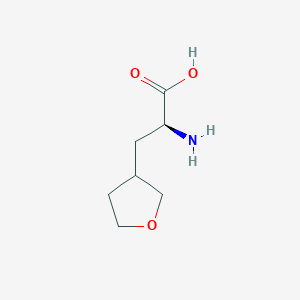
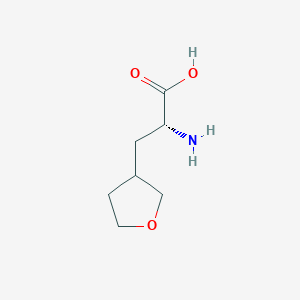
![5-Bromo-4-methylpyrazolo[1,5-a]pyridine](/img/structure/B3232726.png)
![5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3232735.png)
![2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3232738.png)
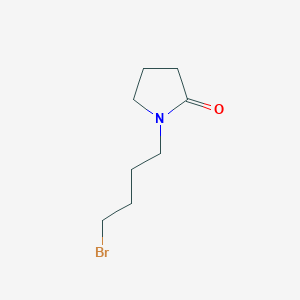
![Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate](/img/structure/B3232748.png)
![Methyl 4-[3-(4-aminophenyl)propyl]benzoate](/img/structure/B3232750.png)
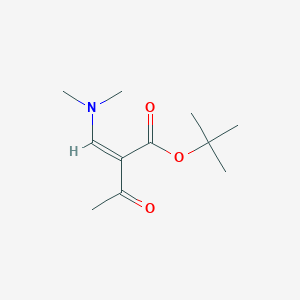
![2-Bromo-6-[7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B3232773.png)
![[2,3'-Bipyridine]-5'-carbaldehyde](/img/structure/B3232774.png)